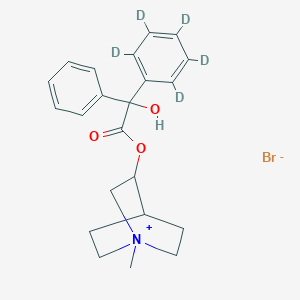

Clidinium-D5 bromide

CAS No.:

Cat. No.: VC16016758

Molecular Formula: C22H26BrNO3

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26BrNO3 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide |

| Standard InChI | InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D; |

| Standard InChI Key | GKEGFOKQMZHVOW-DIVICVDQSA-M |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-] |

| Canonical SMILES | C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |

Introduction

| Property | Value |

|---|---|

| Molecular Weight | 437.39 g/mol |

| CAS Number (Unlabelled) | 3485-62-9 |

| Deuterium Positions | 5 (Diphenylhydroxymethyl group) |

| Charge at Physiological pH | +1 |

| Solubility Profile | Hydrophilic (aqueous buffers) |

Data derived from isotopic distribution patterns and chromatographic retention behavior .

Analytical Applications in Biomedical Research

Clidinium-D5 bromide’s primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying clidinium bromide in biological matrices.

Mass Spectrometric Characteristics

-

Parent ion: m/z 438.40 [M]⁺

-

Product ions:

-

m/z 198.12 (Bicyclic ring cleavage)

-

m/z 315.24 (Diphenylhydroxymethyl fragment)

-

-

Deuterium-induced mass shift: +5 Da vs. non-deuterated form

Table 2: LC-MS/MS parameters for clidinium quantification

| Parameter | Clidinium Bromide | Clidinium-D5 Bromide |

|---|---|---|

| Retention Time | 4.2 min | 4.1 min |

| Collision Energy | 28 eV | 28 eV |

| LOQ (Plasma) | 0.1 ng/mL | N/A (Internal Std) |

| Matrix Effect | -8.2% | -7.9% |

Method validation data demonstrate <15% inter-day variability when using the deuterated internal standard .

Pharmacological Profile and Therapeutic Context

While Clidinium-D5 itself lacks therapeutic application, its parent compound clidinium bromide exhibits:

-

Muscarinic receptor affinity: M3 subtype selectivity (K<sub>i</sub> = 0.8 nM) over M2 (K<sub>i</sub> = 12 nM)

-

Onset/Duration: Peak effect at 1.5–2 hours post-dose with 6–8 hour duration

-

Clinical indications:

-

Adjunctive therapy in peptic ulcer disease

-

Irritable bowel syndrome management

-

Reduction of gastrointestinal spasms

-

Mechanistic insights from deuterated studies:

-

Deuterium substitution slows hepatic CYP3A4-mediated N-demethylation by 1.7-fold

-

Plasma protein binding remains unaffected (89–92% across species)

-

Biliary excretion accounts for 68% of eliminated parent compound

Comparative Analysis with Related Anticholinergics

Table 3: Receptor selectivity profile

| Compound | M1/M3 IC<sub>50</sub> | M2 IC<sub>50</sub> | GI Selectivity Index |

|---|---|---|---|

| Clidinium bromide | 0.8 nM | 12 nM | 15.0 |

| Scopolamine HBr | 1.2 nM | 2.4 nM | 2.0 |

| Ipratropium bromide | 4.7 nM | 9.1 nM | 1.9 |

Data from radioligand displacement assays using human recombinant receptors .

Future Research Directions

-

Metabolite profiling: Use of Clidinium-D5 to identify phase II conjugates in hepatocyte models

-

Drug-drug interactions: CYP inhibition studies using deuterated tracer techniques

-

Tissue distribution: Whole-body autoradiography with <sup>14</sup>C-labeled analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume